5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride
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Overview
Description
5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an azetidine ring, a difluoromethyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Construction of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazine derivative and a carboxylic acid derivative under acidic or basic conditions.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(Azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole
- 5-(Azetidin-3-yl)-3-(methyl)-1,2,4-oxadiazole
- 5-(Azetidin-3-yl)-3-(chloromethyl)-1,2,4-oxadiazole
Uniqueness
5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and industrial applications.
Biological Activity
5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of histone deacetylase 6 (HDAC6). This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₇H₈ClF₂N₃O
- Molecular Weight : 229.59 g/mol
- CAS Number : [72716139]
The compound acts primarily as a mechanism-based inhibitor of HDAC6. This inhibition occurs through a two-step slow-binding mechanism where the compound forms a tight-binding interaction with the enzyme. The difluoromethyl moiety plays a crucial role in this process, facilitating the formation of an active species that irreversibly inhibits HDAC6 by altering the enzyme's structure and function .
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in models involving breast cancer cells (MCF-7 and MDA-MB-231). Studies indicate that it exhibits lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), highlighting its potential as an effective anticancer agent .
- Neuroprotective Effects : Research suggests that HDAC6 inhibition may confer neuroprotective benefits, which is crucial for treating neurodegenerative diseases. The compound's selectivity for HDAC6 over other isozymes enhances its therapeutic potential while minimizing side effects .
Table 1: Summary of Key Research Findings
Detailed Research Insights
- HDAC6 Inhibition :
- Anticancer Efficacy :
- Neuroprotective Potential :
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O.ClH/c7-4(8)5-10-6(12-11-5)3-1-9-2-3;/h3-4,9H,1-2H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMNGUGXPNWSCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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